

Application Notes and Protocols: Procedure for Drying and Purifying Diglyme

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe and effective drying and purification of Diethylene Glycol Dimethyl Ether (**Diglyme**, CAS 111-96-6). Adherence to these protocols is critical for ensuring the quality and safety of reactions sensitive to water and peroxides.

Introduction

Diglyme is a high-boiling point, aprotic polar solvent widely used in organic synthesis. Its ability to chelate cations makes it particularly effective for reactions involving organometallic reagents, such as Grignard reactions, metal hydride reductions, and hydroborations. However, commercial **diglyme** often contains impurities, primarily water and hazardous peroxides, which can interfere with or dangerously alter reaction pathways. Proper purification is therefore essential.

Safety Precautions

WARNING: **Diglyme** is a hazardous chemical. It is flammable, can form explosive peroxides upon storage, and is classified as a reproductive toxin. Always handle **diglyme** in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., PVC).

• Peroxide Formation: **Diglyme** is a peroxide-forming solvent, typically classified as a hazard upon concentration (e.g., during distillation). Peroxides can detonate when subjected to heat,



friction, or mechanical shock.

- Storage: Store **diglyme** in tightly sealed, airtight containers, preferably under an inert atmosphere (e.g., nitrogen). Keep it away from heat, light, and ignition sources. Opened containers should not be stored for more than 12 months.
- Handling: Avoid contact with strong oxidizing agents. Never distill diglyme to dryness, as this
 can concentrate explosive peroxides. Always leave at least 10-20% of the liquid in the
 distillation flask.
- Reactive Drying Agents: Use of reactive drying agents like Lithium Aluminum Hydride
 (LiAlH4) can be extremely dangerous if the solvent contains significant amounts of water or
 peroxides, as this can lead to violent explosions. Always test for and remove peroxides
 before drying with metal hydrides.

Data Summary

The following tables summarize key physical properties of **diglyme** and the effectiveness of various purification and testing methods.

Table 1: Physical Properties of Diglyme

Property	Value	
CAS Number	111-96-6	
Molecular Formula	(CH₃OCH₂CH₂)₂O	
Molar Mass	134.17 g/mol	
Boiling Point	162 °C (at 760 mmHg)	
Melting Point	-64 °C	
Density	0.943 g/mL (at 25 °C)	
Refractive Index	n20/D 1.408	
Water Solubility	Miscible	

Table 2: Peroxide Detection and Safety Levels



Peroxide Test Result (KI/Acetic Acid)	Peroxide Concentration	Safety Recommendation
No color change	< 25 ppm	Considered safe for general use.
Pale yellow color	25 - 100 ppm	Low concentration; not recommended for distillation.
Brown color	> 100 ppm	High and dangerous concentration. Do not handle; contact EHS for disposal.
Blue/Dark blue (with starch indicator)	Confirms presence of peroxides.	High sensitivity confirmation.

Experimental Protocols

Protocol 1: Peroxide Detection

This qualitative test should be performed on all batches of **diglyme** before use, especially before distillation or heating.

Materials:

- **Diglyme** sample (1-2 mL)
- Glacial acetic acid (1 mL)
- Potassium iodide (KI) or Sodium iodide (NaI) crystals (~0.1 g)
- Starch solution (optional, for enhanced sensitivity)
- Test tube

- In a clean test tube, mix 1 mL of the **diglyme** to be tested with 1 mL of glacial acetic acid.
- Add approximately 0.1 g of KI or NaI crystals and gently shake the mixture.



- Observe for any color change. Interpret the results based on Table 2. A pale yellow to brown color indicates the presence of peroxides.
- For enhanced sensitivity, add a few drops of a freshly prepared starch solution. A blue or dark blue color provides definitive confirmation of peroxides.

Protocol 2: Peroxide Removal

If peroxides are detected, they must be removed before proceeding with drying and distillation.

Method A: Activated Alumina Column

This is a convenient and effective method for removing hydroperoxides.

Materials:

- Basic activated alumina (80-mesh)
- Chromatography column
- Peroxide-containing diglyme
- Clean, dry collection flask

- Pack a chromatography column with basic activated alumina (an 80 g charge in a 2 x 33 cm column is sufficient for 100-400 mL of solvent).
- Carefully pour the peroxide-containing **diglyme** onto the top of the alumina column.
- Allow the solvent to percolate through the column under gravity into a clean, dry flask.
- Test the collected solvent for peroxides using Protocol 1 to confirm their removal.
- Decontamination: Since peroxides are adsorbed onto the alumina, the column must be decontaminated before disposal. Flush the column with a dilute acidic solution of ferrous sulfate to reduce the adsorbed peroxides.



Protocol 3: Drying of Diglyme

Method A: Pre-Drying

For general applications, pre-drying may be sufficient.

- Add sodium hydroxide (NaOH) pellets or anhydrous magnesium sulfate (MgSO₄) to the diglyme.
- Allow the mixture to stand for 24 hours, with occasional swirling.
- · Decant or filter the solvent from the drying agent.

Method B: Rigorous Drying for Anhydrous Applications

This method is for preparing highly anhydrous **diglyme** for sensitive reactions. This must only be performed on peroxide-free **diglyme**.

Materials:

- Peroxide-free diglyme
- Drying agent: Calcium hydride (CaH₂), sodium metal with benzophenone indicator, or Lithium Aluminum Hydride (LiAlH₄). CaH₂ is generally safer than LiAlH₄.
- Round-bottom flask
- · Reflux condenser
- Inert gas source (Nitrogen or Argon)

- Place the peroxide-free **diglyme** in a round-bottom flask under an inert atmosphere.
- Add the drying agent (e.g., CaH₂).
- Gently reflux the mixture under an inert atmosphere for several hours to overnight. If using sodium/benzophenone, reflux until the characteristic deep blue/purple color of the ketyl



radical persists, indicating anhydrous conditions.

• The **diglyme** is now ready for distillation directly from the drying agent.

Protocol 4: Purification by Distillation

Due to its high boiling point, **diglyme** should be purified by distillation under reduced pressure.

Materials:

- Dried diglyme in a distillation flask
- Distillation apparatus (condenser, receiving flask)
- Vacuum source and gauge
- · Heating mantle
- · Inert gas source

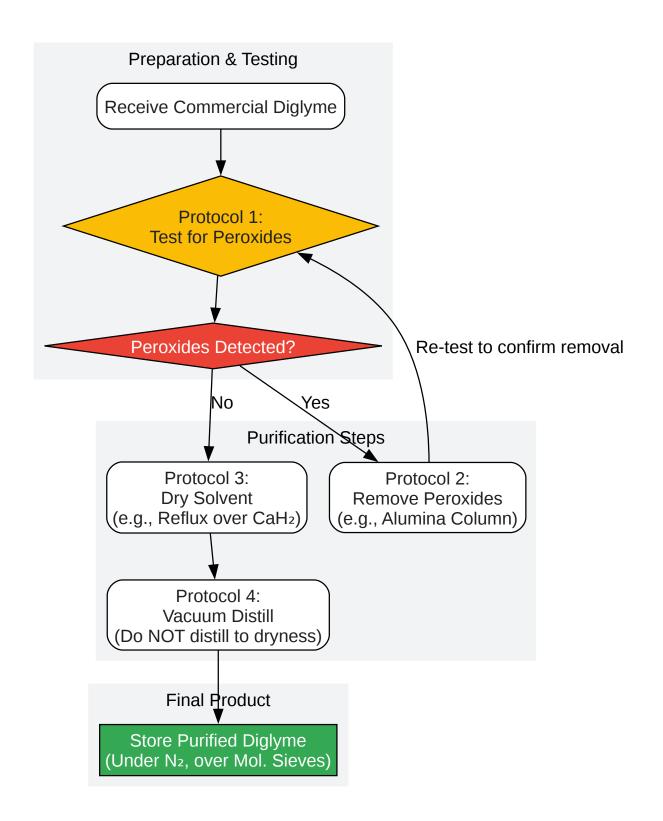
- Assemble the distillation apparatus. Ensure all glassware is dry.
- Connect the apparatus to a vacuum source and an inert gas line.
- Slowly apply vacuum to the system containing the dried diglyme.
- · Begin heating the distillation flask gently.
- Collect the fraction that distills at the appropriate temperature for the applied pressure (e.g., 62-63 °C at 15 mmHg).
- Crucially, stop the distillation before the flask goes to dryness. Leave approximately 10-20% of the initial volume.
- Once distillation is complete, cool the system and backfill with inert gas before collecting the purified solvent.



• Store the purified, anhydrous **diglyme** over molecular sieves in a tightly sealed container under an inert atmosphere to prevent re-absorption of moisture.

Visualizations

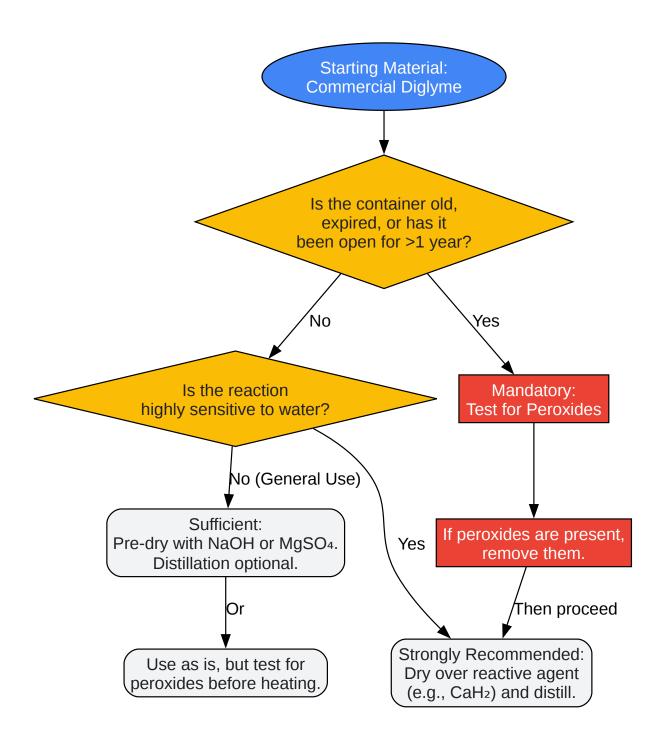




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Caption: Workflow for the complete purification of diglyme.





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Caption: Decision guide for selecting a **diglyme** purification method.

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